molecular formula C13H9ClF2N2O3S B5354715 N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]thiophene-2-carboxamide

N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]thiophene-2-carboxamide

Cat. No.: B5354715
M. Wt: 346.74 g/mol
InChI Key: HQKARTRMJWSHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]thiophene-2-carboxamide, commonly known as CCT137690, is a small molecule inhibitor that has shown promising results in cancer research. It is a potent inhibitor of Aurora kinases, which are essential for cell division and proliferation.

Mechanism of Action

CCT137690 is a potent inhibitor of Aurora kinases, which are essential for cell division and proliferation. Aurora kinases are overexpressed in many types of cancer, making them attractive targets for cancer therapy. CCT137690 binds to the ATP-binding site of Aurora kinases, inhibiting their activity and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CCT137690 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the phosphorylation of histone H3, a marker of mitosis, and disrupts the formation of the mitotic spindle, leading to cell death. In addition, CCT137690 has been shown to inhibit the growth of cancer stem cells and to sensitize cancer cells to chemotherapy.

Advantages and Limitations for Lab Experiments

One of the advantages of CCT137690 is its potency and selectivity for Aurora kinases. It has been shown to have minimal off-target effects, making it a valuable tool for studying the role of Aurora kinases in cancer biology. However, one of the limitations of CCT137690 is its poor solubility, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for the study of CCT137690. One area of interest is the development of more potent and selective Aurora kinase inhibitors. Another area of interest is the identification of biomarkers that can predict response to CCT137690 and other Aurora kinase inhibitors. In addition, there is a need for further preclinical and clinical studies to evaluate the efficacy and safety of CCT137690 in cancer patients.
Conclusion:
CCT137690 is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. Its mechanism of action as an inhibitor of Aurora kinases makes it an attractive target for cancer therapy. While there are limitations to its use in lab experiments, its potency and selectivity make it a valuable tool for studying the role of Aurora kinases in cancer biology. There are several future directions for the study of CCT137690, including the development of more potent and selective inhibitors and the identification of biomarkers that can predict response to treatment.

Synthesis Methods

CCT137690 was first synthesized by GlaxoSmithKline (GSK) in 2008. The synthesis process involves several steps, including the reaction of 2-bromo-5-chlorothiophene with N-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzamide, followed by the reaction with ethyl chloroformate to form the final product. The purity of the compound is ensured by several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

CCT137690 has been extensively studied for its potential in cancer research. It has shown promising results in preclinical studies, demonstrating potent antitumor activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer. It has also shown efficacy in xenograft models of human tumors.

Properties

IUPAC Name

N-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O3S/c14-13(15,16)21-9-5-3-8(4-6-9)17-12(20)18-11(19)10-2-1-7-22-10/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKARTRMJWSHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.